
1,4-Dihexylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihexylpiperazine-2,5-dione is a chemical compound belonging to the class of piperazine-2,5-diones. These compounds are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, and two carbonyl groups at positions 2 and 5. The dihexyl substitution at positions 1 and 4 adds hydrophobic alkyl chains, which can influence the compound’s solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihexylpiperazine-2,5-dione can be synthesized through the cyclization of N,N’-dihexyl-2-chloroacetamide. The reaction typically involves the use of a strong base such as sodium hydroxide in a polar organic solvent like acetonitrile. The reaction proceeds via the formation of an intermediate, which undergoes intramolecular cyclization to form the piperazine-2,5-dione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihexylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1,4-dihexylpiperazine-2,5-diol.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
1,4-Dihexylpiperazine-2,5-dione has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1,4-dihexylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenylpiperazine-2,5-dione: Similar structure but with phenyl groups instead of hexyl groups.
1,4-Dimethylpiperazine-2,5-dione: Contains methyl groups at positions 1 and 4.
1,4-Dibenzylpiperazine-2,5-dione: Features benzyl groups at positions 1 and 4.
Uniqueness
1,4-Dihexylpiperazine-2,5-dione is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This can influence its solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications where other piperazine-2,5-diones may not be as effective .
Properties
CAS No. |
93498-20-5 |
|---|---|
Molecular Formula |
C16H30N2O2 |
Molecular Weight |
282.42 g/mol |
IUPAC Name |
1,4-dihexylpiperazine-2,5-dione |
InChI |
InChI=1S/C16H30N2O2/c1-3-5-7-9-11-17-13-16(20)18(14-15(17)19)12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
UHWJSZRNLKNTGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CC(=O)N(CC1=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


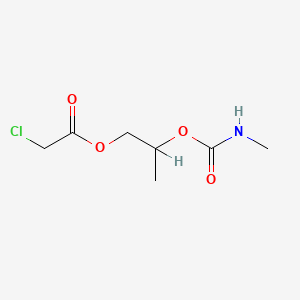
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)

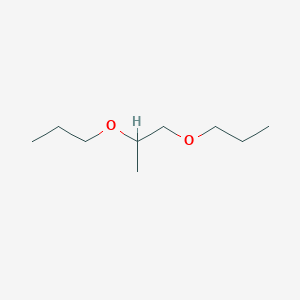
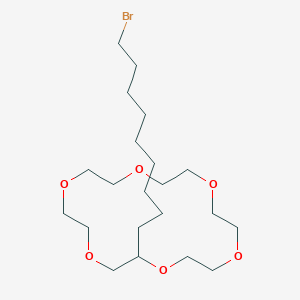
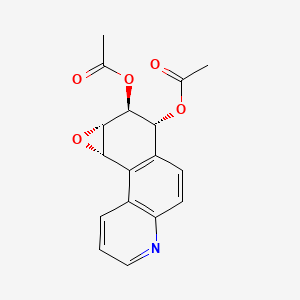
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)
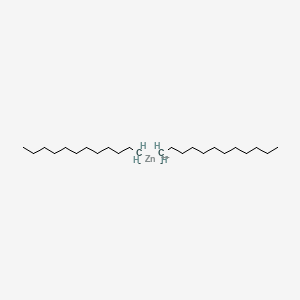
![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14339921.png)
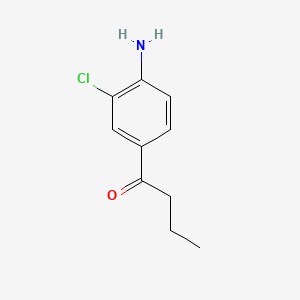
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)
